3-(6-Aminopyridin-3-yl)-N-methylbenzamide
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Overview
Description
3-(6-Aminopyridin-3-yl)-N-methylbenzamide is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of an aminopyridine moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide typically involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine, followed by N-protection and catalytic hydrogenation . The reaction conditions often include the use of mixed solvents such as alcohol and water, with an acid catalyst to facilitate the nucleophilic substitution . The final product is obtained through catalytic hydrogenation and refining decoloration .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity raw materials and optimized reaction conditions to ensure high yield and product quality. The industrial method also emphasizes minimal environmental pollution and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(6-Aminopyridin-3-yl)-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-(6-Aminopyridin-3-yl)-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes. It acts by inhibiting the activity of these enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(6-Aminopyridin-3-yl)-N-methylbenzamide include:
- 3-(6-Aminopyridin-3-yl)benzamide
- 3-(6-Aminopyridin-3-yl)-N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]acrylamide .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-15-13(17)10-4-2-3-9(7-10)11-5-6-12(14)16-8-11/h2-8H,1H3,(H2,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSBKBNHWHZVLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718566 |
Source
|
Record name | 3-(6-Aminopyridin-3-yl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314985-80-2 |
Source
|
Record name | 3-(6-Aminopyridin-3-yl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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